molecular formula C2H2ClN3O B2597569 5-chloro-1H-1,2,3-triazol-1-ol CAS No. 180791-71-3

5-chloro-1H-1,2,3-triazol-1-ol

Cat. No.: B2597569
CAS No.: 180791-71-3
M. Wt: 119.51
InChI Key: PIJUKNMCRGCJAQ-UHFFFAOYSA-N
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Description

5-chloro-1H-1,2,3-triazol-1-ol: is a heterocyclic compound containing a triazole ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 1-position. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and diverse biological activities .

Mechanism of Action

Target of Action

Triazole compounds, which include 5-chloro-1h-1,2,3-triazol-1-ol, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

It’s worth noting that triazole compounds are capable of acting as stoichiometric one-electron donors and also as catalytic organic reducing agents . This implies that this compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Given the broad biological activities of triazole compounds , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the broad biological activities of triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-1,2,3-triazol-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an organic azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Properties

IUPAC Name

5-chloro-1-hydroxytriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3O/c3-2-1-4-5-6(2)7/h1,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJUKNMCRGCJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=N1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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